N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of various pharmacologically active molecules. Its piperidine moiety is a common structural feature in many drugs, making it a valuable intermediate for drug development
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific receptor and pathway involved. Further research is needed to fully elucidate the exact mechanism of action and the molecular targets of this compound.
Comparison with Similar Compounds
N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide can be compared with other similar compounds, such as fentanyl analogues. These analogues, like ohmfentanyl and lofentanyl, possess similar structural features, including the piperidine ring and additional functional groups each compound has unique properties and biological activities, making them distinct from one another
Properties
IUPAC Name |
N-methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-16(21)19(3)13-17(22)20-12-8-11-18(2,14-20)15-9-6-5-7-10-15/h4-7,9-10H,1,8,11-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBASLRPUJETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CN(C)C(=O)C=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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